2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyranobenzothiazine core substituted with a 4-hydroxyphenyl group at position 4 and a 3-methylbenzyl moiety at position 4. The 5,5-dioxide modification enhances its stability and influences its electronic properties, making it a candidate for biological activity studies. Its synthesis typically involves multicomponent reactions (MCRs) starting with precursors like 2,1-benzothiazine-2,2-dioxides, followed by cyclization with malononitrile and substituted benzaldehydes . MAO-B) .
Properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-5-4-6-17(13-16)15-29-22-8-3-2-7-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)18-9-11-19(30)12-10-18/h2-13,23,30H,15,28H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQONRZDOKWHHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The molecular structure includes a pyran ring fused with a benzothiazine moiety, which is critical for its biological activity. Its chemical formula is with a molecular weight of approximately 396.46 g/mol.
Crystal Structure
The crystal structure analysis reveals significant insights into the compound's geometry and interactions. The compound exhibits a complex arrangement of hydrogen bonds and π-π stacking interactions, which may influence its reactivity and biological properties.
Antitumor Activity
Research has indicated that compounds similar to the target molecule exhibit notable antitumor activity . For instance, derivatives of phenoxazine have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A study found that such compounds can induce cell cycle arrest in the S and G2/M phases, leading to decreased cell viability over time .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties . Compounds containing benzothiazine moieties have been studied for their efficacy against a range of bacterial strains. Preliminary studies indicate that modifications in the side chains can enhance antimicrobial activity.
Case Study 1: In Vitro Antitumor Evaluation
A series of experiments were conducted to evaluate the antitumor effects of related compounds on human epidermoid carcinoma cells (KB cells). The results demonstrated that at concentrations as low as 50 µM, there was a significant reduction in cell proliferation after 24 hours of exposure. The mechanism was attributed to the compound's ability to induce apoptosis without direct DNA intercalation .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition depending on the specific structural modifications made to the benzothiazine core.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparison with Similar Compounds
Key Observations:
- Substituent Hydrophobicity : The 3-methylbenzyl group in the target compound enhances MAO-B selectivity by interacting with hydrophobic pockets in the enzyme’s active site, similar to the benzyl group in compound 6d .
- Polar Groups: The 4-hydroxyphenyl group may improve solubility compared to non-polar substituents (e.g., phenyl in 6d or 7q) and facilitate hydrogen bonding with MAO isoforms .
- Chlorinated Analogues : Chlorine substituents (e.g., in 3s) often increase melting points due to stronger intermolecular forces, as seen in compound 3s (170.7–171.2°C) vs. the hydroxyphenyl-containing target compound .
Physicochemical Properties
- Melting Points: Hydroxyl and methoxy substituents (e.g., in the target compound and 3s) generally reduce melting points compared to chlorinated or non-polar analogues due to disrupted crystal packing .
- IR Spectroscopy : The target compound’s IR spectrum would show characteristic peaks for nitrile (~2190 cm⁻¹) and sulfone groups (~1300–1150 cm⁻¹), aligning with data from analogues like 6h (IR: 2191 cm⁻¹ for nitrile) .
Molecular Docking Insights
Docking studies suggest the 4-hydroxyphenyl group in the target compound forms hydrogen bonds with MAO-B’s Tyr398, while the 3-methylbenzyl group fits into the enzyme’s hydrophobic cleft—a binding mode distinct from MAO-A-selective analogues like 6d, which interact with Glu216 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
